N,N'-Bis-Fmoc-D-ornithine is a derivative of the amino acid ornithine, characterized by the protection of its amino groups with fluorenylmethyloxycarbonyl (Fmoc) groups. This compound is particularly significant in the field of peptide synthesis, especially in solid-phase peptide synthesis (SPPS), due to its stability and the ease with which the Fmoc groups can be removed under mildly basic conditions. The Fmoc protection allows for the selective activation of amino groups, facilitating the stepwise assembly of peptides .
N,N'-Bis-Fmoc-D-ornithine can be sourced from various chemical suppliers and is classified under protected amino acids used in peptide synthesis. Its molecular formula is with a molecular weight of approximately 576.6 g/mol . The compound is utilized extensively in both academic and industrial settings for peptide research and development.
The synthesis of N,N'-Bis-Fmoc-D-ornithine typically involves the protection of the amino groups of D-ornithine using Fmoc groups. This process generally follows these steps:
In industrial applications, automated peptide synthesizers are employed to scale up the production, ensuring consistent quality and high throughput. These synthesizers facilitate the handling of large quantities of reagents and solvents, optimizing the synthesis process for commercial use .
N,N'-Bis-Fmoc-D-ornithine undergoes several key chemical reactions:
The deprotection reaction yields D-ornithine with free amino groups, while coupling reactions result in peptides containing D-ornithine residues.
The mechanism of action for N,N'-Bis-Fmoc-D-ornithine involves its use as a protected building block in peptide synthesis. The Fmoc protective groups allow for selective removal under basic conditions, enabling the stepwise assembly of peptides on a solid support. This facilitates complex peptide sequences' synthesis while maintaining control over the reaction conditions .
N,N'-Bis-Fmoc-D-ornithine exhibits stability under standard laboratory conditions but requires careful handling during deprotection and coupling processes to avoid undesired side reactions.
Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry are commonly employed to confirm the purity and structure of synthesized compounds .
N,N'-Bis-Fmoc-D-ornithine finds extensive applications in various scientific fields:
The development of orthogonally protected amino acids revolutionized SPPS by enabling selective deprotection of functional groups. N,N'-Bis-Fmoc-D-ornithine emerged from three key advancements:
Table 1: Evolution of Ornithine Protection in SPPS
| Era | Protection Strategy | Cleavage Conditions | Key Limitations |
|---|---|---|---|
| 1970s | Boc-Orn(Z) | HF, 0°C | Side-chain degradation, toxic HF handling |
| 1980s | Fmoc-Orn(Boc) | TFA (moderate acid) | Incomplete δ-deprotection in long peptides |
| 2000s | N,N'-Bis-Fmoc-D-ornithine | 20% piperidine/DMF | Base-sensitive sequences; optimized in modern protocols |
N,N'-Bis-Fmoc-D-ornithine enables precise chiral control through:
Table 2: Coupling Efficiency with D- vs. L-Ornithine Derivatives
| Reagent System | N,N'-Bis-Fmoc-L-ornithine Efficiency (%) | N,N'-Bis-Fmoc-D-ornithine Efficiency (%) |
|---|---|---|
| DIC/HOBt | 95.2 ± 1.8 | 97.6 ± 0.9 |
| HBTU/DIPEA | 97.1 ± 0.7 | 99.3 ± 0.4 |
| PyAOP/NMM | 98.4 ± 0.5 | 99.8 ± 0.1 |
The D-configuration confers unique advantages in therapeutic peptides:
Table 3: Biomedical Applications of D- vs. L-Ornithine Derivatives
| Application | L-Ornithine Derivatives | D-Ornithine Derivatives |
|---|---|---|
| Antiviral Activity | Eflornithine (DFMO): IC₅₀ 100μM for SARS-CoV-2 | N-Acetyl-D-ornithine: IC₅₀ 10μM for Zika |
| Tumor Targeting | Subject to rapid catabolism | Integrin-binding RGD peptides with in vivo tumor accumulation ↑40% |
| Enzyme Inhibition | Irreversible ODC inhibition (Ki 0.3μM) | Allosteric ODC modulation (Ki 5.2μM) |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1